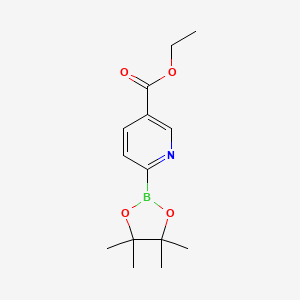

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinato de etilo es un derivado de éster borónico del ácido nicotínico. Este compuesto es conocido por su utilidad en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través de reacciones de acoplamiento cruzado de Suzuki-Miyaura. La presencia del grupo éster borónico lo convierte en un intermedio valioso en la síntesis de varios productos farmacéuticos y agroquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinato de etilo típicamente involucra la borilación del nicotinato de etilo. Un método común es la reacción del nicotinato de etilo con bis(pinacolato)diborano en presencia de un catalizador de paladio y una base como el acetato de potasio. La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinato de etilo se somete a varios tipos de reacciones químicas, que incluyen:

Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono mediante el acoplamiento del éster borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio.

Oxidación: El grupo éster borónico puede oxidarse para formar el alcohol o fenol correspondiente.

Reducción: El grupo éster puede reducirse al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Catalizadores de paladio: Utilizados en reacciones de acoplamiento cruzado.

Agentes oxidantes: Como el peróxido de hidrógeno o el perborato de sodio para reacciones de oxidación.

Agentes reductores: Como el hidruro de litio y aluminio para reacciones de reducción.

Principales productos formados

Productos de acoplamiento cruzado: Compuestos biarílicos o alquenos.

Productos de oxidación: Alcoholes o fenoles.

Productos de reducción: Alcoholes.

Aplicaciones Científicas De Investigación

El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: Emplea en el desarrollo de fármacos y sondas que contienen boro.

Medicina: Investigado por su potencial en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de agentes anticancerígenos y antivirales.

Industria: Utilizado en la producción de agroquímicos y ciencia de materiales para el desarrollo de nuevos polímeros y materiales.

Mecanismo De Acción

El mecanismo de acción del 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinato de etilo involucra principalmente su papel como éster borónico en reacciones de acoplamiento cruzado. El átomo de boro forma un complejo con el catalizador de paladio, facilitando la transferencia del grupo orgánico al haluro o pseudohaluro. Este proceso es crucial para formar nuevos enlaces carbono-carbono, que son esenciales en la síntesis de varios compuestos orgánicos.

Comparación Con Compuestos Similares

Compuestos similares

- 4,4,5,5-Tetrametil-1,3,2-dioxaborolano

- Éster de pinacol del ácido 2-metoxipirimidina-5-borónico

- 2-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil]acetato de etilo

Singularidad

El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinato de etilo es único debido a su estructura de nicotinato, que imparte propiedades electrónicas y estéricas específicas. Esta singularidad lo hace particularmente valioso en la síntesis de derivados del ácido nicotínico y compuestos relacionados, ofreciendo una reactividad y selectividad distintas en comparación con otros ésteres borónicos.

Propiedades

Fórmula molecular |

C14H20BNO4 |

|---|---|

Peso molecular |

277.13 g/mol |

Nombre IUPAC |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-8-11(16-9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |

Clave InChI |

YAEYMEUZVCLSHP-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)

![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)

![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)

![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)

![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)